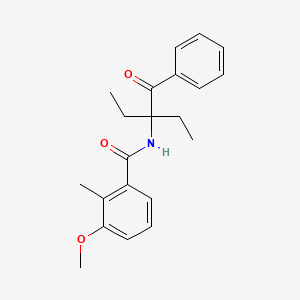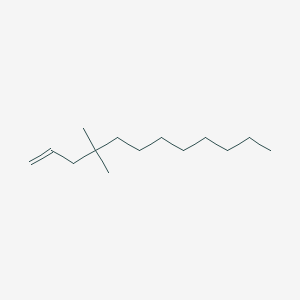
1-Dodecene, 4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecene, 4,4-dimethyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and two methyl groups attached to the fourth carbon. This compound is part of the alpha-olefin family, which is known for having a double bond at the alpha position, enhancing its reactivity and making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecene, 4,4-dimethyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene, producing a range of alpha-olefins, including 1-Dodecene, 4,4-dimethyl-. Other methods developed by companies like Gulf and Ethyl Corporations use triethylaluminium as the catalyst, relying on ethylene insertion into an aluminium-alkyl bond followed by beta-hydride elimination to regenerate the aluminium hydride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecene, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: This reaction typically results in the formation of alkanes.
Substitution: This reaction can occur at the double bond, leading to the formation of different substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkenes.
Aplicaciones Científicas De Investigación
1-Dodecene, 4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce various polymers.
Biology: It can be used as a model compound to study the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Dodecene, 4,4-dimethyl- involves its reactivity at the double bond. The double bond can participate in various reactions, such as polymerization, where the π electrons are used to form new bonds. In the presence of catalysts like Lewis acids, the double bond can be activated, leading to the formation of carbonium ions that can further react with other molecules .
Comparación Con Compuestos Similares
1-Dodecene: An alkene with a double bond at the first carbon but without the additional methyl groups.
4-Methyl-1-pentene: An alkene with a similar structure but a shorter carbon chain.
1-Hexadecene: An alkene with a longer carbon chain and a double bond at the first carbon.
Uniqueness: 1-Dodecene, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .
Propiedades
Número CAS |
502760-18-1 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
4,4-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3 |
Clave InChI |
RVTBPBIEATWDJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
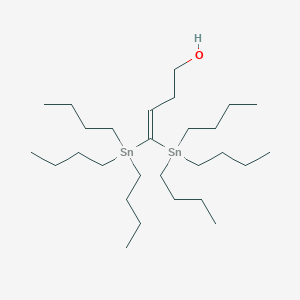
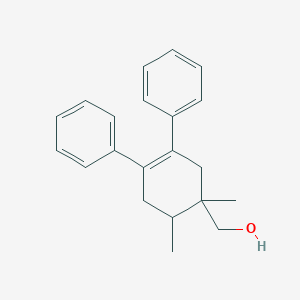
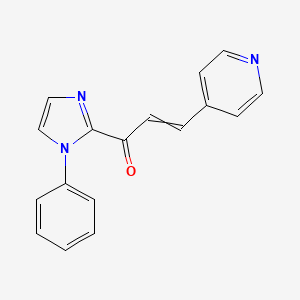
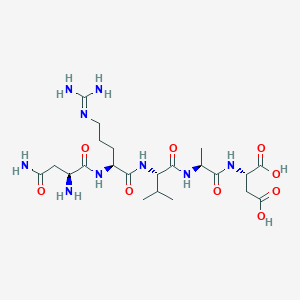
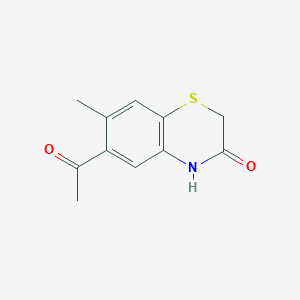
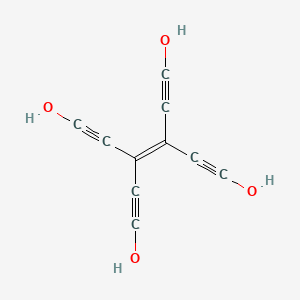
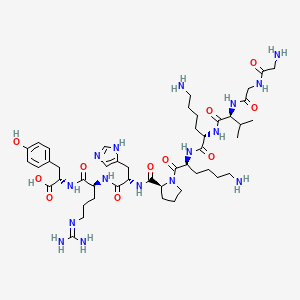
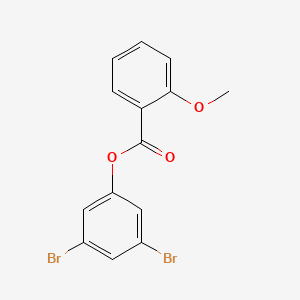
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
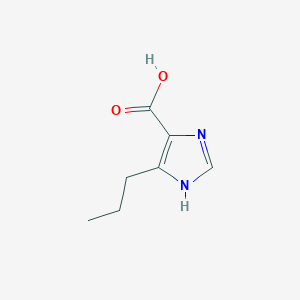
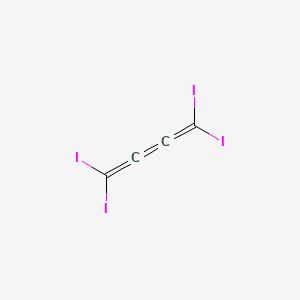
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
